molecular formula C14H24N2O3S B2882009 N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide CAS No. 1216807-67-8

N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide

Katalognummer: B2882009
CAS-Nummer: 1216807-67-8
Molekulargewicht: 300.42
InChI-Schlüssel: CRQULWQERGQJDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disclaimer: The following is a generic description for a benzenesulfonamide derivative. Specific data on the applications, research value, and mechanism of action for "N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide" is not available in the public domain and must be developed based on proprietary research data. This compound is a synthetic organic compound featuring a benzenesulfonamide core structure, a common pharmacophore in medicinal chemistry. The molecule is further functionalized with a 2-hydroxy-3-(isopropylamino)propyl side chain, which can be classified as an amino alcohol derivative. This specific structural motif suggests potential for interaction with various biological targets. Benzenesulfonamide derivatives are a significant class of compounds in scientific research, well-known for their ability to inhibit carbonic anhydrase enzymes . These enzymes play critical roles in numerous physiological processes, and their inhibitors are investigated for applications in oncology, with studies often conducted on cancer cell lines and 3D spheroid models . Furthermore, sulfonamide scaffolds are frequently explored in the development of modulators for G-protein coupled receptors (GPCRs), such as chemokine receptors . The presence of both hydrophilic and lipophilic regions in the molecule may contribute to improved pharmacokinetic properties, making it a useful scaffold for structure-activity relationship (SAR) studies . Researchers are advised to conduct thorough investigations to determine this compound's specific mechanism of action and its applicability in their respective fields, such as enzyme inhibition, receptor modulation, or cellular signaling pathways. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQULWQERGQJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the hydroxy and isopropylamino groups can modulate receptor activity. The exact mechanism depends on the biological system and the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a) N-[2-hydroxy-3-(1,3,6-tribromocarbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide (CAS 324052-12-2)
  • Structure: Replaces the isopropylamino group with a tribromocarbazole moiety.
  • Key Differences :
    • The tribromocarbazole group introduces significant steric bulk and bromine atoms, which may enhance halogen bonding interactions in biological systems.
    • Higher molecular weight (645.20 g/mol vs. ~340 g/mol for the target compound) and increased lipophilicity due to bromine .
  • Implications : Likely differs in bioavailability and target selectivity compared to the less halogenated target compound.
b) N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide (CAS 1330264-37-3)
  • Structure: Features a nitro group (-NO₂) at the para position of the benzene ring and a chiral hydroxy-amino-butyl side chain.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, increasing the sulfonamide’s acidity (pKa ~2–3) compared to the dimethyl-substituted target compound (pKa ~5–6).
    • Stereochemistry (2R,3S) may confer specificity for chiral enzyme targets, such as proteases or kinases .

Analogues with Varied Side Chains

a) Hydroxamic Acid Derivatives (e.g., Compounds 6–10 in )
  • Structure : Replace the sulfonamide group with hydroxamic acid (-CONHOH).
  • Key Differences: Hydroxamic acids are potent chelators of metal ions (e.g., Zn²⁺ in matrix metalloproteinases), whereas sulfonamides typically act via hydrogen bonding or electrostatic interactions. Antioxidant activity (e.g., DPPH radical scavenging) is more pronounced in hydroxamic acids due to the -NHOH group .
  • Implications : The target sulfonamide may exhibit weaker antioxidant effects but greater metabolic stability.
b) N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5 in )
  • Structure : Contains a benzhydryl group and hydroxyureido moiety.
  • The hydroxyureido group may mimic transition states in enzymatic reactions, unlike the target compound’s tertiary amine .
  • Implications : Divergent mechanisms of action despite shared sulfonamide cores.

Fluorinated and Halogenated Derivatives

a) Perfluorinated Sulfonamides (e.g., )
  • Structure : Incorporate perfluoroalkyl chains (e.g., -CF₃, -C₇F₁₅).
  • Key Differences :
    • Extreme lipophilicity and chemical inertness due to fluorine substituents.
    • Used as surfactants or in materials science rather than drug design .
  • Implications : The target compound’s isopropyl and methyl groups balance hydrophilicity and lipophilicity more effectively for biological applications.
b) N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ()
  • Structure : Substitutes a chloroacetyl group on the aromatic ring.
  • Key Differences: The chloroacetyl group is electrophilic, enabling covalent binding to thiols (e.g., cysteine residues in enzymes).
  • Implications : Greater reactivity but lower selectivity compared to the target compound.

Data Table: Structural and Functional Comparison

Compound Name Aromatic Substituents Side Chain Features Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-dimethyl Hydroxy-isopropylamino-propyl ~340 Moderate lipophilicity, tertiary amine
N-[2-hydroxy-3-(tribromocarbazol)propyl] analog 4-dimethyl Tribromocarbazole-propyl 645.20 High lipophilicity, halogen bonding
4-Nitrobenzenesulfonamide (CAS 1330264-37-3) 4-nitro Chiral hydroxy-amino-butyl ~450 Electron-withdrawing, chiral specificity
Hydroxamic Acid (Compound 6) 4-chloro Cyclopropane-carboxamide ~250 Metal chelation, antioxidant activity

Biologische Aktivität

N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its structural features, including a sulfonamide group, which is known for its diverse biological applications.

Chemical Structure and Properties

  • Molecular Formula : C14H22N2O3S
  • Molecular Weight : 302.40 g/mol
  • IUPAC Name : N-(2-hydroxy-3-(propan-2-ylamino)propyl)-N,4-dimethylbenzenesulfonamide

The compound's structure includes a sulfonamide moiety attached to a dimethylbenzene ring and an isopropylamino group, which plays a crucial role in its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase. This mechanism is critical for their antibacterial properties.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit potent antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of sulfonamides against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's ability to disrupt bacterial growth makes it a candidate for further investigation in antibiotic development.

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promise in inhibiting heat shock protein 90 (Hsp90), which is crucial for cancer cell survival . This inhibition can lead to the destabilization of multiple oncogenic proteins, thereby inducing apoptosis in cancer cells.

Case Studies

  • Study on Antibacterial Efficacy :
    • A comparative analysis of various sulfonamide derivatives demonstrated that this compound exhibited superior antibacterial activity compared to traditional sulfa drugs. The study utilized disk diffusion methods to assess efficacy against clinical isolates .
  • Anticancer Research :
    • In vitro studies indicated that the compound significantly reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis. This was attributed to its action on Hsp90 inhibition, leading to decreased levels of client proteins essential for tumor progression .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and potential organ-specific toxicity.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits dihydropteroate synthaseGeneral knowledge
PharmacokineticsModerate absorption and bioavailabilityPreliminary studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and analytical techniques for confirming the structure of N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide?

  • Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include coupling of the isopropylamino-propyl moiety to the benzenesulfonamide core under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Analytical validation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and Mass Spectrometry (MS) for molecular weight verification. Elemental analysis is used to validate purity .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Answer : The sulfonamide group (-SO₂NH-) participates in hydrogen bonding and acid-base reactions, while the hydroxy (-OH) and isopropylamino (-NH-C(CH₃)₂) groups enable nucleophilic substitution or coordination with metal ions. The methyl groups on the benzene ring sterically hinder electrophilic aromatic substitution. Reactivity studies should prioritize pH-dependent stability assays and derivatization experiments (e.g., acetylation of the hydroxy group) .

Q. What methodologies are recommended for detecting trace impurities of this compound in pharmaceutical formulations?

  • Answer : High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (LC-MS/MS) is optimal for detecting impurities at low concentrations. Method development should include gradient elution protocols and column selection (e.g., C18 reverse-phase) to resolve structurally similar analogs. Calibration standards must account for matrix effects from excipients .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in sulfonamide-specific transformations?

  • Answer : Conduct time-resolved experiments (e.g., stopped-flow spectroscopy) to monitor intermediates during reactions like sulfonamide hydrolysis or nucleophilic substitution. Solvent polarity and temperature effects should be quantified using Arrhenius plots. Isotopic labeling (e.g., ¹⁸O in water) can trace oxygen incorporation in hydrolysis products .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

  • Answer : Combine complementary techniques:

  • X-ray crystallography for absolute stereochemistry confirmation.
  • 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded regions.
  • Density Functional Theory (DFT) calculations to predict and match experimental NMR chemical shifts.
    Discrepancies in elemental analysis may require repurification via recrystallization or column chromatography .

Q. How does stereochemistry at the hydroxy and isopropylamino moieties impact biological activity?

  • Answer : Enantioselective synthesis (e.g., chiral catalysts or resolving agents) is critical to isolate (R)- and (S)-enantiomers. Comparative bioassays (e.g., enzyme inhibition or receptor binding) must use purified enantiomers. For example, the (R)-configuration in related sulfonamides shows enhanced binding to β-adrenergic receptors due to spatial alignment with hydrophobic pockets .

Q. What experimental designs optimize the yield of this compound in large-scale synthesis?

  • Answer : Use Design of Experiments (DoE) to test variables:

  • Solvent systems (e.g., THF vs. DMF for solubility).
  • Catalysts (e.g., palladium for cross-coupling steps).
  • Temperature gradients to minimize side reactions.
    Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .

Q. How can in silico models predict the biological targets of this sulfonamide derivative?

  • Answer : Molecular docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) identifies potential targets like carbonic anhydrase or tyrosine kinases. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonds with sulfonamide oxygen atoms). Validate predictions with surface plasmon resonance (SPR) binding assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.